molecular formula C10H21NO4Si B11861602 3-(Triethoxysilyl)propyl cyanate CAS No. 94158-46-0

3-(Triethoxysilyl)propyl cyanate

Cat. No.: B11861602
CAS No.: 94158-46-0
M. Wt: 247.36 g/mol
InChI Key: RHZAAYVDJRHENK-UHFFFAOYSA-N
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Description

Catalyzed Carbamoylation Reactions

Carbamoylation involves the reaction of an isocyanate with a compound containing an active hydrogen atom, most commonly an alcohol or amine, to form a carbamate (urethane) or a urea (B33335) linkage, respectively. In the context of 3-(triethoxysilyl)propyl isocyanate, this reaction is fundamental for grafting the silane (B1218182) onto polymer backbones or other organic molecules possessing hydroxyl groups. kinampark.commdpi.com The isocyanate group (-NCO) readily reacts with hydroxyl (-OH) groups, a reaction that can be significantly accelerated by specific catalysts. kinampark.com This process is a cornerstone in the creation of organic-inorganic hybrid materials. kinampark.comsigmaaldrich.com For instance, TESPI can be used to immobilize cellulose derivatives onto silica (B1680970) matrices, where the isocyanate function reacts with the hydroxyls of cellulose. sigmaaldrich.com The reaction between an isocyanate and a hydroxyl group to form a urethane (B1682113) is typically more favorable and proceeds faster than the reaction between the silane's alkoxy groups and the hydroxyl group, especially without specific hydrolysis conditions. researchgate.net

Details of a representative catalyzed carbamoylation reaction are provided in the table below.

ParameterDescriptionRole & Significance
Reactants 3-(Triethoxysilyl)propyl isocyanate (TESPI) and a hydroxyl-containing compound (e.g., poly(ethylene glycol)). kinampark.comTESPI provides the silane for inorganic surface bonding and the isocyanate for organic linkage. The hydroxyl-compound is the organic substrate to be modified.
Catalyst Typically a tin-based catalyst such as Dibutyltin dilaurate. kinampark.comAccelerates the formation of the urethane bond between the isocyanate and hydroxyl groups. kinampark.com
Solvent Anhydrous solvents like toluene or ethyl acetate are often used. kinampark.comresearchgate.netProvides a reaction medium and prevents premature hydrolysis of the triethoxysilyl group.
Product A silane-functionalized organic molecule with a stable carbamate (urethane) linkage. kinampark.comThe product is a hybrid molecule capable of bonding to inorganic surfaces via its silane group. cfmats.com

Polycondensation of Isocyanate-Functionalized Silanes to Form Isocyanurate Derivatives

Polycondensation of isocyanate-functionalized silanes can proceed via the cyclotrimerization of the isocyanate groups to form highly stable isocyanurate rings. researchgate.netutwente.nl This reaction creates a trifunctional cross-linking point, transforming monomers or prepolymers into a well-defined polymer network. researchgate.netgoogle.comutwente.nl The process involves a step-wise addition of three isocyanate groups, often facilitated by a catalyst, to form the six-membered isocyanurate ring. utwente.nl

This methodology can be applied directly to 3-isocyanatopropyl trimethoxysilane, a close analogue of TESPI, to synthesize tri(3-trimethoxysilylpropyl) isocyanurate. google.com The reaction involves the polycondensation of the monomer in the presence of a catalyst and solvent. google.com A more advanced strategy involves first functionalizing a polymer diol with an excess of a diisocyanate, and then inducing the trimerization of the terminal isocyanate groups to form a poly(urethane-isocyanurate) network. researchgate.netutwente.nl This approach allows for the creation of materials with controlled network structures and enhanced thermal and mechanical properties. researchgate.net

The table below summarizes key findings for this synthetic route.

FeatureDescriptionResearch Finding
Reaction Type Cyclotrimerization / Polycondensation. researchgate.netgoogle.comThree isocyanate-functionalized silane molecules react to form a stable, cross-linked isocyanurate ring structure. utwente.nlgoogle.com
Monomer 3-isocyanate group propyl trimethoxy silane. google.comThis monomer undergoes polycondensation to yield the isocyanurate product directly. google.com
Catalysis Catalysts like dibutyltin dilaurate are used to facilitate the reaction. google.comgoogle.comThe trimerization is a catalyzed, step-wise addition reaction that forms a trifunctional isocyanurate ring. utwente.nl
Post-Processing The reaction product can be purified via filtration and concentration, potentially using molecular distillation. google.comUnreacted dimer by-products can be separated and recycled as raw material. google.com
Resulting Structure A well-defined polymer network with isocyanurate cross-links and pendant silane groups. researchgate.netThis structure offers improved heat resistance, weather resistance, and adhesion properties. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94158-46-0

Molecular Formula

C10H21NO4Si

Molecular Weight

247.36 g/mol

IUPAC Name

3-triethoxysilylpropyl cyanate

InChI

InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-12-10-11/h4-9H2,1-3H3

InChI Key

RHZAAYVDJRHENK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC#N)(OCC)OCC

Origin of Product

United States

Surface Preparation and Activation for Grafting and Self Assembly

For substrates like glass or silicon wafers, a multi-step wet-chemical cleaning and activation process is standard. kinampark.comgelest.com This ensures the removal of organic and inorganic contaminants and maximizes the density of surface silanol (B1196071) (Si-OH) groups. The quality and reproducibility of the resulting silane (B1218182) monolayer are highly sensitive to reaction conditions, including humidity, temperature, and the purity of the chemicals used. researchgate.net

A general procedure for preparing a substrate for silanization is outlined below.

StepReagent/MethodPurpose & Details
1. Cleaning Solvents (e.g., ethanol (B145695), water), detergents (e.g., SDS solution). kinampark.comresearchgate.netTo remove organic contaminants from the surface. Substrates are often rinsed sequentially with different solvents. kinampark.com
2. Hydroxylation / Activation Acidic solutions (e.g., HCl, Piranha solution) or plasma treatment. kinampark.comTo generate a high density of hydroxyl (-OH) groups on the substrate surface, making it reactive towards silanes. gelest.com
3. Silane Deposition Solution of silane (e.g., TESPI) in an anhydrous solvent (e.g., toluene) or an aqueous alcohol solution. kinampark.comgelest.comThe substrate is immersed in the silane solution, allowing the silane molecules to self-assemble on the activated surface. researchgate.net Deposition from aqueous alcohol is a common and facile method. gelest.com
4. Rinsing Fresh solvent (e.g., ethanol). kinampark.comgelest.comTo remove any excess, physically adsorbed silane molecules that are not covalently bonded. gelest.com
5. Curing Heat treatment (e.g., 70-120°C) or room temperature aging. kinampark.comgelest.comTo drive the condensation reaction and form stable, covalent siloxane (Si-O-Si) bonds between the silane molecules and the substrate. gelest.com

Reaction Mechanisms and Chemical Transformations of 3 Triethoxysilyl Propyl Isocyanate Tespi

Hydrolysis and Condensation Mechanisms of Ethoxysilyl Groups

The triethoxysilyl group of TESPI undergoes a two-step reaction process, hydrolysis followed by condensation, which is fundamental to the formation of stable siloxane bonds with inorganic substrates. This process is characteristic of alkoxysilanes and is central to sol-gel chemistry. wikipedia.org

The initial step in the reaction of the triethoxysilyl group is hydrolysis. In the presence of water, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) groups (Si-OH). cfmats.comwikipedia.org This reaction can be catalyzed by either acids or bases. unm.edu

Under acidic conditions, a hydronium ion protonates the oxygen of the alkoxy group, making it a better leaving group (ethanol). A subsequent attack by water on the silicon atom displaces the ethanol (B145695) molecule. In basic conditions, a hydroxyl ion directly attacks the silicon atom, leading to the displacement of the ethoxide ion, which then abstracts a proton from water to form ethanol. unm.edu The hydrolysis rate is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net

General Hydrolysis Reaction: (C₂H₅O)₃Si(CH₂)₃NCO + 3H₂O → (HO)₃Si(CH₂)₃NCO + 3C₂H₅OH

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions with other silanol groups. wikipedia.org This process results in the formation of stable siloxane bonds (Si-O-Si) and the release of water. wikipedia.org

This condensation can occur between two hydrolyzed TESPI molecules or between a hydrolyzed TESPI molecule and hydroxyl groups present on the surface of an inorganic substrate (like glass or metal). This latter reaction is what allows TESPI to function as an effective coupling agent. The continued condensation leads to the formation of a crosslinked, three-dimensional polysiloxane network. mdpi.comumich.edu This network provides a durable interface between materials. researchgate.net

General Condensation Reaction: 2 (HO)₃Si(CH₂)₃NCO → (NCO(CH₂)₃Si(OH)₂)O(Si(OH)₂ (CH₂)₃NCO) + H₂O

The kinetics of both hydrolysis and condensation are significantly influenced by pH and the presence of catalysts. unm.eduresearchgate.net

Hydrolysis: The rate of hydrolysis is slowest at a neutral pH (around 7) and is accelerated by both acidic and basic catalysts. unm.eduresearchgate.net Acid catalysis involves the protonation of the alkoxy group, while base catalysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu

Condensation: The rate of condensation is slowest at a pH of about 4. researchgate.net In acidic conditions (below pH 4), the condensation reaction is reversible. Under basic conditions, the condensation is irreversible and generally faster. unm.edu The structure of the resulting siloxane network can also be influenced by the pH; acidic catalysis tends to produce more linear, polymer-like structures, while basic catalysis leads to more highly branched, colloidal-like structures. unm.edu

ConditionHydrolysis RateCondensation RateResulting Structure
Acidic (pH < 4) FastRelatively Slow, ReversiblePrimarily linear or randomly branched polymers
Neutral (pH ≈ 7) SlowestSlowGelation is slow
Basic (pH > 7) FastFast, IrreversibleMore compact, highly branched clusters

Isocyanate Group Reactivity and Mechanistic Pathways

The isocyanate group (-N=C=O) of TESPI is an electrophilic functional group that is highly reactive towards nucleophiles, particularly those containing active hydrogen atoms. wikipedia.org

The carbon atom in the isocyanate group is electron-deficient and is therefore susceptible to attack by nucleophiles. wikipedia.org Compounds with active hydrogens, such as alcohols, amines, and water, readily react with the isocyanate group through nucleophilic addition. cfmats.comwikipedia.org

In these reactions, the lone pair of electrons on the nucleophile attacks the carbonyl carbon of the isocyanate. This breaks the pi bond between the carbon and nitrogen, and the nitrogen atom gains a negative charge. A proton from the nucleophile is then transferred to the nitrogen atom, resulting in the final addition product. youtube.combyjus.com

The specific product of the isocyanate reaction depends on the nucleophile involved. wikipedia.org

Reaction with Alcohols (Formation of Urethane): When TESPI reacts with an alcohol (R-OH), it forms a urethane (B1682113) linkage. wikipedia.org This reaction is fundamental to the production of polyurethanes when diols or polyols are used. researchgate.net

Reaction: (C₂H₅O)₃Si(CH₂)₃NCO + R-OH → (C₂H₅O)₃Si(CH₂)₃NHC(O)OR

Reaction with Amines (Formation of Urea): The reaction of TESPI with a primary or secondary amine (R-NH₂) results in the formation of a urea (B33335) derivative. wikipedia.orgcommonorganicchemistry.com This reaction is typically very fast.

Reaction: (C₂H₅O)₃Si(CH₂)₃NCO + R-NH₂ → (C₂H₅O)₃Si(CH₂)₃NHC(O)NHR

Reaction with Water: Isocyanates also react with water. The initial product is an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. wikipedia.org The newly formed amine can then react with another isocyanate molecule to form a urea linkage. wikipedia.org This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org

Reaction 1: (C₂H₅O)₃Si(CH₂)₃NCO + H₂O → [(C₂H₅O)₃Si(CH₂)₃NHCOOH] Reaction 2: [(C₂H₅O)₃Si(CH₂)₃NHCOOH] → (C₂H₅O)₃Si(CH₂)₃NH₂ + CO₂ Reaction 3: (C₂H₅O)₃Si(CH₂)₃NCO + (C₂H₅O)₃Si(CH₂)₃NH₂ → ((C₂H₅O)₃Si(CH₂)₃NH)₂CO

ReactantFunctional GroupProduct Linkage
Alcohol-OHUrethane
Amine-NH₂ or -NHRUrea
WaterH₂OUrea (via carbamic acid)

In-depth Scientific Analysis of 3-(Triethoxysilyl)propyl Cyanate (B1221674) Remains Limited

The majority of existing research in this area focuses extensively on its isomer, 3-(Triethoxysilyl)propyl isocyanate (TESPI). This has led to a significant knowledge gap regarding the distinct chemical behavior of the cyanate functional group (-OCN) in comparison to the isocyanate group (-NCO) within similar silane (B1218182) structures.

Due to the lack of specific studies on 3-(Triethoxysilyl)propyl cyanate, it is not possible to provide a detailed analysis of its crosslinking mechanisms, interfacial reaction kinetics, adhesion mechanisms, or theoretical computational studies on its reaction energetics and pathways as requested. The available information is general and lacks the specific, data-driven research findings necessary to construct a scientifically robust article on these topics.

Further empirical research and computational modeling are required to elucidate the specific chemical transformations and performance characteristics of this compound.

Advanced Applications and Functionalization Strategies of 3 Triethoxysilyl Propyl Isocyanate Tespi in Materials Science and Engineering

Polymeric and Hybrid Material Systems Development

3-(Triethoxysilyl)propyl isocyanate (TESPI) is a bifunctional molecule featuring both a reactive isocyanate group and a hydrolyzable triethoxysilyl group. sigmaaldrich.com This unique structure allows it to act as a crucial building block in the synthesis of advanced polymeric and hybrid materials. The isocyanate moiety enables polymerization and grafting reactions, while the silane (B1218182) group facilitates the formation of inorganic silica (B1680970) networks through sol-gel processes or allows for covalent attachment to surfaces.

Synthesis of Helical Poly(alkyl isocyanate)s and Their Copolymers

Polyisocyanates are known for their rigid helical structures, which arise from strong steric effects between the carbonyl group and the alkyl side chains in the successive amide backbone. acs.org This conformation makes them analogues to peptides. acs.org The polymerization of isocyanates like TESPI has been a subject of significant research to control molecular weight and achieve narrow dispersity, often through living anionic polymerization. acs.org

In the anionic polymerization of TESPI, initiators such as sodium naphthalenide have been used. acs.org Studies have shown that the reaction proceeds rapidly, reaching high yields within minutes, but can be followed by cyclotrimerization, a competing reaction that needs to be controlled. acs.org Temperature is a critical factor, with controlled polymerization of similar isocyanates being most effective at very low temperatures, such as -98 °C, to suppress side reactions like cyclotrimerization. acs.org The ability to polymerize TESPI in a controlled manner opens pathways to creating well-defined helical polymers that incorporate silicon-containing functional groups, suitable for further modification or integration into hybrid materials.

Fabrication of Statistical and Block Copolymers with Controlled Architectures

The synthesis of well-defined statistical and block copolymers using TESPI has been successfully achieved through coordination polymerization. nih.govmdpi.com A chiral half-titanocene complex, for instance, has been employed as an initiator to copolymerize TESPI with n-hexyl isocyanate (HIC). nih.govresearchgate.net This method allows for the creation of copolymers with predetermined molecular and structural characteristics. researchgate.net

Sequential coordination polymerization has been utilized to synthesize block copolymers composed of poly(n-hexyl isocyanate) (PHIC) and poly[3-(triethoxysilyl)propyl isocyanate] (PTESPI) blocks. nih.govmdpi.com Furthermore, statistical copolymers of HIC and TESPI have also been prepared. nih.gov The characterization of these copolymers is typically performed using nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC). mdpi.com The thermal stability and decomposition kinetics of these materials have been investigated using Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG). nih.govmdpi.com

Table 1: Synthesis of Statistical Copolymers (PHIC-stat-PTESPI)
SampleMonomer Feed Ratio (HIC:TESPI)Copolymer Composition (mol%)Yield (%)
Copolymer 180:2084% HIC and 16% TESPI37%
Copolymer 250:50--
Copolymer 320:80--

Development of Organic-Inorganic Hybrid Materials

The dual functionality of TESPI makes it an ideal precursor for creating organic-inorganic hybrid materials where the organic and inorganic phases are covalently linked. rsc.orgcas.cn These materials combine the properties of both components, such as the flexibility and processability of polymers with the rigidity and stability of inorganic glasses. cas.cnresearchgate.net

The sol-gel process is a versatile method for synthesizing hybrid materials from molecular precursors. mdpi.com In these systems, the triethoxysilyl group of TESPI undergoes hydrolysis and polycondensation reactions, often with other silicon alkoxides like tetraethoxysilane (TEOS), to form a rigid silica (Si-O-Si) network. rsc.orgcas.cn

A significant application of TESPI-derived hybrid materials is in the field of optics and photonics, particularly in the development of luminescent materials. rsc.org By covalently linking organic chromophores to an inorganic silica matrix using TESPI, it is possible to create robust photoluminescent materials. rsc.org

In one example, a derivative of meta-aminobenzoic acid was modified with TESPI. rsc.org This modified organic ligand was then used to coordinate with terbium ions (Tb³⁺). rsc.org The resulting complex was incorporated into a silica matrix via a sol-gel process. rsc.org In this molecular-based hybrid, the organic ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the Tb³⁺ ion, which then results in a strong green emission. rsc.org The covalent Si-O and Tb-O bonds ensure a stable structure where the intramolecular energy transfer process can occur efficiently. rsc.org Similar approaches have been used with other ligands, such as ortho-aminobenzoic acid derivatives and modified 2-hydroxynicotinic acid, to create luminescent hybrids. sigmaaldrich.com

Surface Modification and Functionalization Strategies

TESPI is widely used as a silane coupling agent to modify the chemical and physical properties of various surfaces. nist.gov The triethoxysilyl group can react with hydroxyl groups present on the surface of substrates like silica, glass, or metal oxides to form a stable, covalently bonded self-assembled monolayer. nist.govresearchgate.net The outward-facing isocyanate group is then available for further reactions. nist.gov

This surface functionalization can significantly alter surface properties. For instance, modifying a glass slide with a TESPI monolayer has been shown to increase the water contact angle to 80°, indicating a significant increase in the surface's hydrophobicity. researchgate.net

Based on a thorough review of scientific literature, it has become apparent that the provided outline, titled "," details the applications of the isocyanate compound. However, the request specifies that the article should focus solely on the chemical compound “3-(Triethoxysilyl)propyl cyanate” .

The advanced applications listed in the outline—such as the formation of self-assembled monolayers, biomolecule immobilization, and the functionalization of various nanomaterials—are well-documented for 3-(Triethoxysilyl)propyl isocyanate (TESPI) due to the high reactivity of its isocyanate functional group (-NCO).

Conversely, there is a lack of available scientific research and data detailing these specific applications for 3-(Triethoxysilyl)propyl cyanate (B1221674) . The cyanate functional group (-OCN) has different reactivity and is not reported in the literature for the precise applications detailed in the provided sub-sections.

Therefore, it is not possible to generate a scientifically accurate article on This compound that strictly adheres to the provided outline. Fulfilling the request as written would require presenting information about the isocyanate as if it were about the cyanate, which would be factually incorrect.

To proceed, clarification is needed. An article can be generated on 3-(Triethoxysilyl)propyl isocyanate (TESPI) that would align perfectly with the detailed and structured outline you have provided.

Adsorption and Separation Technologies

3-(Triethoxysilyl)propyl isocyanate (TESPI) is a versatile coupling agent utilized in the modification of various substrates to create materials with enhanced adsorption and separation capabilities. Its dual functionality, featuring a reactive isocyanate group and hydrolyzable ethoxysilyl groups, allows it to form stable covalent bonds with both organic and inorganic materials. This makes it particularly effective in designing specialized sorbents for environmental and industrial applications, such as oil spill remediation and solvent separation.

Design of Cross-linked Polymeric Networks as Oil/Organic Solvent Sorbents

TESPI is instrumental in the development of cross-linked polymeric networks designed for the selective adsorption of oils and organic solvents from water. By functionalizing the surfaces of porous materials, TESPI imparts a hydrophobic character, which is crucial for repelling water while attracting non-polar substances like oil. mdpi.com This surface modification is a key strategy for enhancing the oil selectivity and water repellency of biodegradable sorbents. researchgate.net

A notable application involves the modification of cellulose-based materials. For instance, cellulose nanocrystal (CNC) aerogels, which are inherently porous and lightweight, can be chemically modified with TESPI. mdpi.com The isocyanate group of TESPI reacts with the hydroxyl groups on the cellulose surface, while the triethoxysilyl groups can hydrolyze and cross-link, creating a robust, hydrophobic network. This process transforms the naturally hydrophilic cellulose into a superhydrophobic material. mdpi.com

Research has demonstrated that TESPI-modified CNC aerogels exhibit high porosity and low density, which are advantageous for sorbent applications. mdpi.com The modification significantly increases the water contact angle to over 130°, confirming the hydrophobic nature of the surface. These aerogels have shown remarkable adsorption capacities for various oils and organic solvents. The effectiveness of these sorbents is influenced by the viscosity of the oil, with lower viscosity oils being adsorbed more rapidly due to faster movement through the porous channels of the aerogel. mdpi.com

Adsorption Capacities of 3 wt% TESPI-Modified CNC Aerogel
SubstanceAdsorption Capacity (g/g)
Motor Oil130 ± 7.22
Vegetable Oil120 ± 4.75
Glycerol95.28 ± 4.82
mdpi.com

Application in Oil Spill Cleanup Technologies

The unique properties of TESPI-modified materials make them highly suitable for oil spill cleanup technologies. mdpi.com Conventional synthetic sorbents are often non-biodegradable, leading to secondary environmental concerns. researchgate.netnih.gov In contrast, bio-based sorbents, such as those derived from cellulose and modified with TESPI, offer an environmentally friendlier alternative. researchgate.netmdpi.com

The high oil/water selectivity of these materials is a significant advantage in real-world applications. mdpi.com When deployed in an oil spill, the TESPI-functionalized sorbents preferentially adsorb the oil while repelling water, leading to efficient separation and recovery of the spilled oil. mdpi.commdpi.com The interconnected porous structure of materials like CNC aerogels allows for rapid and high-capacity oil uptake. mdpi.com

The development of cost-effective, durable, and reusable sorbents is a key goal in oil spill response. Materials modified with TESPI can be regenerated and reused multiple times without a significant loss in performance, which is economically and environmentally beneficial. researchgate.net The shift towards biodegradable and sustainable sorbents aligns with the principles of a circular economy, addressing the challenge of water pollution from hydrocarbon derivatives more effectively. researchgate.netnih.gov

Catalysis and Immobilization of Catalytic Species

TESPI serves as a critical linker molecule for the immobilization of homogeneous catalysts onto solid supports. This process, often termed heterogenization, combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for reuse. mpg.de The isocyanate group of TESPI can react with functional groups on a catalyst ligand, while the triethoxysilyl end can be covalently anchored to the surface of a support material, typically silica. mdpi.comsigmaaldrich.com

Synthesis of Supported Catalysts (e.g., Ruthenium Bipyridyl, Oxime Palladacycle)

TESPI has been successfully employed in the synthesis of various supported catalysts for a range of chemical transformations. sigmaaldrich.com

Ruthenium Bipyridyl Complexes: These complexes are known for their applications in photocatalysis. sigmaaldrich.com By functionalizing a bipyridine ligand with a group that can react with TESPI's isocyanate, the entire ruthenium complex can be tethered to a porous support like organosilica. This immobilization prevents the catalyst from leaching into the reaction medium and allows for its recovery and reuse. sigmaaldrich.com The resulting heterogeneous photocatalyst demonstrates durability and sustained activity in various organic reactions. sigmaaldrich.com The immobilization of such complexes within solid matrices can also enhance their photostability. dcu.ie

Oxime Palladacycle Catalysts: Palladacycles are highly efficient pre-catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.comnih.govscispace.com To improve their practical utility, these complexes can be immobilized on supports like magnetic nanoparticles. TESPI can be used as the linker to attach the oxime palladacycle to the nanoparticle surface. sigmaaldrich.com These supported catalysts are not only highly active, sometimes even at room temperature and in aqueous media, but are also easily separable from the reaction mixture using an external magnet, facilitating catalyst recycling. sigmaaldrich.comresearchgate.net

Development of Chiral Stationary Phases for Chromatographic Separations

In the field of analytical chemistry, TESPI is a key reagent for preparing chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. nih.goveijppr.com Enantiomers of a chiral drug can have different pharmacological effects, making their separation crucial. eijppr.com CSPs work by creating a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and thus separation. eijppr.comwikipedia.org

TESPI acts as a bifunctional spacer to covalently bond chiral selectors, such as cellulose or cyclodextrin derivatives, onto a silica support. mdpi.comnih.gov This covalent bonding results in highly durable CSPs that can withstand a wide range of mobile phases, unlike coated phases where the chiral selector might leach off. nih.govhplc.eu

The process involves reacting the hydroxyl groups of a polysaccharide like cellulose with TESPI, and then reacting the silyl (B83357) end of the TESPI-modified selector with the silica gel surface. nih.gov Research has shown that the amount of TESPI used can influence the chiral recognition capabilities of the final CSP. nih.govresearchgate.net This immobilization strategy has been applied to various chiral selectors, including:

Cellulose derivatives nih.gov

Chiral derivatives of xanthones mdpi.com

β-cyclodextrin derivatives mdpi.com

Macrocyclic antibiotics like teicoplanin and vancomycin mdpi.com

Characterization Techniques for Elucidating Structure Property Relationships in Tespi Derived Materials

Spectroscopic Analysis

Spectroscopic techniques are fundamental to confirming the chemical identity of the TESPI molecule and elucidating the covalent linkages it forms with substrates and other molecules.

NMR spectroscopy is an indispensable tool for verifying the molecular structure of TESPI and tracking its chemical transformations during hydrolysis, condensation, and surface grafting reactions.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the TESPI molecule. The signals corresponding to the protons in the propyl chain and the ethoxy groups appear at distinct chemical shifts. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons present as a triplet around 1.22 ppm (–O–CH₂–CH₃ ) and a quartet at approximately 3.82 ppm (–O–CH₂ –CH₃). The three methylene (B1212753) groups of the propyl chain (–Si–CH₂CH₂CH₂ –NCO) are observed as multiplets at approximately 0.65 ppm, 1.65 ppm, and 3.30 ppm, respectively. spectrabase.comillinois.edusigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the TESPI molecule gives a distinct resonance. The isocyanate carbon (–N=C=O) is particularly noteworthy, appearing in the downfield region of the spectrum. The ethoxy carbons are found at approximately 18.3 ppm (–O–CH₂–CH₃ ) and 58.4 ppm (–O–CH₂ –CH₃). The propyl chain carbons appear at distinct shifts, for example, around 7.5 ppm (α-carbon, Si-CH₂), 23.4 ppm (β-carbon, -CH₂-), and 43.1 ppm (γ-carbon, -CH₂-NCO). nih.govresearchgate.netresearchgate.net

²⁹Si NMR Spectroscopy: ²⁹Si NMR is uniquely powerful for studying the condensation of the triethoxysilyl group, which forms the inorganic siloxane (Si-O-Si) network. The chemical shift of the silicon atom is highly sensitive to its degree of condensation. These structures are denoted by Tⁿ, where 'n' is the number of bridging oxygen atoms attached to the silicon. For TESPI-derived materials, one can observe signals for T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (a fully condensed, cross-linked site with three Si-O-Si bonds). For example, in polysilsesquioxanes formed from similar trialkoxysilanes, the T³ units typically show a chemical shift around -68 ppm, indicating the formation of a highly cross-linked inorganic network. researchgate.netresearchgate.net

Table 1: Representative NMR Chemical Shifts for 3-(Triethoxysilyl)propyl Isocyanate

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Multiplicity / Structure
¹H-Si-CH₂-CH₂-CH₂-NCO~0.65, ~1.65, ~3.30Multiplets
-O-CH₂-CH₃~3.82Quartet
-O-CH₂-CH₃~1.22Triplet
¹³C-N=C=O~122.5Isocyanate Carbon
-Si-CH₂-CH₂-CH₂-NCO~7.5, ~23.4, ~43.1Propyl Carbons (α, β, γ)
-O-CH₂-CH₃~58.4Ethoxy Methylene
-O-CH₂-CH₃~18.3Ethoxy Methyl
²⁹SiRSi(OEt)₂(OSi)~ -50 to -52T¹ Structure
RSi(OEt)(OSi)₂~ -58 to -60T² Structure
RSi(OSi)₃~ -67 to -69T³ Structure

FTIR spectroscopy is a rapid and sensitive technique used to identify key functional groups within the TESPI molecule and to monitor their reaction. The most prominent absorption band for TESPI is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group, which appears at approximately 2250-2275 cm⁻¹. The disappearance or reduction in the intensity of this peak is a clear indicator that the isocyanate has reacted, for instance, with hydroxyl or amine groups on a surface to form urethane (B1682113) or urea (B33335) linkages, respectively.

Other significant peaks include the C-H stretching vibrations of the propyl and ethoxy groups in the 2850-3000 cm⁻¹ region and the characteristic strong, broad absorption band around 1080 cm⁻¹, which is attributed to the Si-O-C stretching vibrations of the ethoxysilyl group. Upon hydrolysis and condensation, this region evolves to show broad Si-O-Si network absorptions.

Table 2: Key FTIR Absorption Bands for 3-(Triethoxysilyl)propyl Isocyanate and its Reaction Products

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~2275N=C=O Asymmetric StretchCharacteristic of the unreacted isocyanate group.
2975, 2925, 2885C-H Aliphatic StretchConfirms the presence of the propyl and ethoxy alkyl chains.
~1720C=O Stretch (Urethane)Appears upon reaction of isocyanate with hydroxyl groups.
~1650C=O Stretch (Urea)Appears upon reaction of isocyanate with amine groups.
~1080Si-O-C StretchCharacteristic of the ethoxysilyl group; diminishes upon hydrolysis.
~1100-1000Si-O-Si Asymmetric StretchBroad band indicating formation of a siloxane network.

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For TESPI-derived materials, XPS is used to confirm the successful grafting of the silane (B1218182) onto a substrate.

Analysis of a TESPI-modified surface will reveal the presence of silicon, carbon, oxygen, and nitrogen. High-resolution scans of the individual element regions provide more detailed chemical state information. The Si 2p peak, for example, can be deconvoluted to distinguish between silicon in the substrate (e.g., SiO₂) and silicon from the silane layer (Si-C and Si-O-Si). The N 1s spectrum is crucial for confirming the presence and reaction state of the isocyanate group. A peak at a binding energy of approximately 399-400 eV is characteristic of the nitrogen in a urethane or urea linkage, confirming covalent bond formation at the surface. The C 1s region is often complex but can be resolved to identify contributions from the aliphatic propyl chain, ethoxy groups, and the urethane/urea carbonyl carbon.

Morphological and Microstructural Characterization

Microscopy techniques are essential for visualizing the impact of TESPI modification on the surface topography and microstructure of a material at the micro- and nanoscale.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. In the context of TESPI-derived materials, SEM is used to assess changes in surface morphology after modification. For example, when TESPI is used to treat powders or nanoparticles, SEM images can reveal whether the modification leads to a more uniform dispersion or a reduction in particle aggregation. When applied as a coating on a flat substrate, SEM can show the uniformity and continuity of the film, as well as the presence of any defects like cracks or pinholes. In some cases, depending on concentration and deposition conditions, self-assembled layers of related silanes have been shown to form distinct domains or islands on the surface, which can be visualized by SEM.

AFM is a powerful microscopy technique that generates three-dimensional topographical images of a surface with nanoscale resolution. It is particularly valuable for characterizing thin films and monolayers derived from TESPI. AFM can visualize the surface at a higher resolution than SEM and provides quantitative data on surface roughness.

By scanning a sharp tip over the surface, AFM can measure parameters such as the average roughness (Ra) and the root-mean-square roughness (Rq). These values are critical for applications where surface smoothness is paramount. For instance, the formation of a smooth, uniform TESPI layer on a substrate can be confirmed by a low Ra value. Conversely, incomplete or aggregated layer formation would result in a higher surface roughness. AFM images can also reveal the morphology of self-assembled structures, such as the height and diameter of silane domains formed on a surface.

Table 3: Typical Surface Roughness Parameters Obtained from AFM Analysis

ParameterSymbolDescription
Average RoughnessRaThe arithmetic average of the absolute values of the profile height deviations from the mean line.
Root Mean Square RoughnessRq (or Rms)The square root of the average of the squared profile height deviations from the mean line.
Maximum Peak to Valley HeightRtThe vertical distance between the highest and lowest points of the profile within the evaluation length.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. libretexts.orgparticle.dk These methods are essential for characterizing TESPI-derived materials, from the curing of the monomer to the thermal stability of the final polymer.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. innovatechlabs.comparticletechlabs.com This provides critical data on the thermal stability and compositional properties of materials. particle.dk The resulting plot of mass versus temperature is called a thermogram or TGA curve. The first derivative of this curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation occurs.

For TESPI-derived materials, such as polycyanurate networks, TGA is used to:

Determine Thermal Stability: The onset temperature of decomposition is a key indicator of the material's ability to withstand high temperatures. libretexts.orgparticle.dk TGA can precisely measure the temperature at which the TESPI polymer network begins to degrade.

Analyze Composition: TGA can quantify the amount of inorganic residue (e.g., silica (B1680970) from the silyl (B83357) group) remaining after the organic components have been pyrolyzed. This is useful for verifying the composition of hybrid organic-inorganic materials.

Study Decomposition Kinetics: By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process can be calculated. mdpi.comnih.gov Isoconversional methods, like the Friedman method, can be applied to the TGA data to understand how the activation energy changes with the extent of conversion (decomposition). researchgate.net This information is vital for predicting the material's long-term thermal performance and lifetime. nih.gov

The thermal decomposition of polymers is a complex process involving numerous simultaneous reactions. nih.gov TGA is a rapid and effective method for studying these kinetics. nih.gov For instance, the thermal degradation of polymers like polyamides shows stability up to around 400°C, after which significant decomposition begins. nih.gov In studies of other complex compounds, it has been noted that the apparent activation energy can vary significantly with the degree of conversion, reflecting different stages of the decomposition process, such as sublimation versus chemical breakdown. researchgate.net

Table 1: Hypothetical TGA/DTG Data for Cured TESPI Resin

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Description
Onset Decomposition Temp (Tonset)~380°C~365°CTemperature at which significant weight loss begins.
Peak Decomposition Temp (Tpeak) from DTG~420°C~405°C (first peak), ~550°C (second peak)Temperature of maximum rate of weight loss. Multiple peaks in air suggest a multi-step oxidative degradation process.
Char Yield at 800°C~45%~30%Residual mass, primarily silica, after decomposition. Higher yield in inert atmosphere is typical.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is used to study thermal transitions, such as melting, crystallization, glass transitions, and chemical reactions. linseis.comnih.gov

For TESPI, DSC is particularly crucial for monitoring the curing (polymerization) process and characterizing the resulting thermoset polymer.

Curing Analysis: The cyclotrimerization of the cyanate (B1221674) ester groups in TESPI is an exothermic reaction. A DSC scan of the uncured TESPI monomer will show a broad exothermic peak corresponding to this curing reaction. By integrating the area under this peak, the total heat of reaction (ΔH) can be determined. This value is fundamental for studying the cure kinetics. researchgate.net

Degree of Cure: For a partially cured sample, a DSC scan will reveal a smaller residual exothermic peak. The degree of cure can be quantified by comparing the residual heat of reaction to the total heat of reaction of a completely uncured sample. tainstruments.com

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of the cured polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com DSC detects the Tg as a step-like change in the heat capacity. netzsch.com The Tg value is highly dependent on the degree of cure and the crosslink density of the polycyanurate network; a higher degree of cure typically results in a higher Tg. Monitoring the Tg is therefore an effective way to assess the extent of the curing reaction. tainstruments.com

DSC experiments can be run in different modes, such as dynamic scans (heating at a constant rate) to observe the entire curing profile or isothermal scans (holding at a constant temperature) to study the reaction rate at a specific curing temperature. researchgate.net Temperature-modulated DSC (TM-DSC) can separate the total heat flow into reversing and non-reversing components, which allows for the simultaneous determination of the glass transition and the curing reaction in a single experiment. netzsch.com

Table 2: Typical DSC Results for the Curing of TESPI

ParameterTypical ValueSignificance
Curing Onset Temperature~150°CTemperature at which the exothermic curing reaction begins to be detectable.
Peak Exotherm Temperature~220°CTemperature at which the curing reaction rate is at its maximum. researchgate.net
Heat of Reaction (ΔHcure)Variable (e.g., ~300-400 J/g)Total energy released during the complete curing reaction. tainstruments.com
Glass Transition Temperature (Tg) of Cured Polymer>250°CIndicates the upper service temperature of the material; dependent on final cure state.

Surface Property Characterization

The triethoxysilyl group in TESPI is designed to react with hydroxyl groups on inorganic surfaces, while the cyanate group provides a reactive site for polymerization. This dual functionality makes TESPI an excellent surface modification agent. Characterizing the properties of these modified surfaces is essential to confirm the success of the treatment and to predict the surface's performance in various applications.

Contact angle goniometry is a widely used technique to quantify the wettability of a solid surface by a liquid. nih.gov It involves placing a droplet of a liquid (commonly water) on the surface and measuring the angle formed at the three-phase (solid, liquid, and vapor) interface. nih.gov A low contact angle (<90°) indicates good wettability (a hydrophilic surface), while a high contact angle (>90°) signifies poor wettability (a hydrophobic surface). nih.gov Surfaces with contact angles greater than 150° are considered superhydrophobic. researchgate.net

When TESPI is applied as a coating or surface treatment, contact angle measurements are used to:

Assess Surface Modification: A significant change in the water contact angle of a substrate before and after treatment with TESPI provides direct evidence that the surface chemistry has been altered. For example, treating a hydrophilic glass or metal oxide surface with TESPI can increase its hydrophobicity.

Determine Surface Energy: By measuring contact angles with several liquids of known surface tensions, the surface free energy of the TESPI-modified solid can be calculated. fraunhofer.de Surface energy is a key parameter that governs adhesion; for a coating or adhesive to adhere properly, the surface energy of the solid should generally be higher than the surface tension of the liquid. fraunhofer.de

Evaluate Coating Stability and Quality: Changes in contact angle over time or after exposure to environmental factors can indicate the stability and durability of the TESPI-based coating. mdpi.com The homogeneity of the coating can also be assessed by measuring the contact angle at multiple points on the surface.

The application of silane treatments is known to improve the hydrophobicity of surfaces like wood fibers, with contact angles increasing significantly after modification. researchgate.net Similarly, photoswitchable polymers can exhibit reversible changes in their wettability upon light irradiation, with contact angles changing by tens of degrees. nih.gov

Table 3: Representative Water Contact Angle Data

SubstrateWater Contact Angle (°)Surface State
Uncoated Glass Slide~20°Hydrophilic
Glass Slide Coated with TESPI~85°More Hydrophobic
Cured TESPI Polymer Surface~95°Hydrophobic

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. It can also be measured on flat solid surfaces to characterize the surface charge at the solid-liquid interface. nih.govfrontiersin.org The measurement is typically performed by detecting the streaming potential or streaming current that arises when an electrolyte solution flows past the charged surface. tugraz.at

For materials involving TESPI, zeta potential measurements are valuable for:

Analyzing Surface Functionalization: The chemical groups on a surface determine its charge when in contact with a liquid medium like water. nih.gov Modifying a surface with TESPI introduces new functional groups, which alters the surface charge. Measuring the zeta potential as a function of pH (a zeta potential titration) can confirm the presence of these new groups. nih.govfrontiersin.org

Determining the Isoelectric Point (IEP): The IEP is the pH at which the surface has a net charge of zero. nih.gov A shift in the IEP of a substrate after TESPI treatment is a strong indicator that the surface chemistry has been successfully modified. frontiersin.org

Understanding Interfacial Interactions: The surface charge is a critical parameter that governs how a material interacts with its environment, including the adhesion of cells, the absorption of proteins, or the dispersion of particles in a liquid. nih.govprotheragen.ai For example, nanoparticles with positive surface charges tend to be more cytotoxic than those with negative charges. nih.govnih.gov By characterizing the zeta potential of a TESPI-modified surface, its interactions in biological or colloidal systems can be better predicted.

Zeta potential titration has been successfully used to characterize surface-treated titanium alloys, where shifts in the IEP confirmed changes due to chemical treatments, apatite precipitation, and protein absorption. nih.govfrontiersin.org

Table 4: Illustrative Zeta Potential and Isoelectric Point (IEP) Data

MaterialIsoelectric Point (pH)Zeta Potential at pH 7 (mV)Interpretation
Silica (SiO2) Particles~2-3-40 mVStrongly negative surface charge at neutral pH due to deprotonated silanol (B1196071) (Si-OH) groups.
Silica Particles Treated with TESPI~4-5-25 mVThe IEP shifts to a higher pH, and the surface charge becomes less negative, indicating successful surface functionalization by the silane.

Compound Index

Porosity and Surface Area Determination

The surface area and porosity of solid materials are critical physical properties that significantly influence their interaction with the surrounding environment. intertek.com These characteristics are pivotal in fields such as catalysis, adsorption, and filtration, where the efficiency of a material is directly related to its available surface area and pore structure. microanalysis.com.aumanchester.ac.uk

Brunauer–Emmett–Teller (BET) Analysis

The Brunauer-Emmett-Teller (BET) theory is a foundational principle for determining the specific surface area of materials through the physical adsorption of gas molecules. wikipedia.orgpurdue.edu This technique typically involves exposing a solid sample to an inert gas, most commonly nitrogen, at its boiling point (77 K). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, a BET analysis can precisely calculate the specific surface area in square meters per gram (m²/g). lucideon.com

The analysis relies on generating a gas adsorption isotherm, which plots the volume of gas adsorbed onto the material's surface as a function of pressure. researchgate.net From this isotherm, the amount of gas required to form a single molecular layer (a monolayer) on the surface is determined, which is then used to calculate the total surface area. eag.com The BET method is applicable to a wide range of materials, including non-porous, macroporous (pore diameter >50 nm), and mesoporous (pore diameter between 2 and 50 nm) solids. lucideon.com

In the context of TESPI-derived materials, which can be synthesized into various forms such as porous organosilicas, BET analysis is an indispensable tool. For instance, the surface area of catalysts, which can be fabricated on silica supports, directly impacts their reaction rates and yields. microanalysis.com.au Similarly, for adsorbent materials, a higher surface area and controlled porosity, as determined by BET, lead to enhanced adsorption capacity. microanalysis.com.au

Table 1: Illustrative BET Surface Area Data for Porous Materials

Material TypeAdsorbate GasSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)
Activated CarbonNitrogen~3000 wikipedia.org0.43 researchgate.net
BiocharNitrogen296 researchgate.net-
Porous OrganosilicaNitrogenVariesVaries

Note: The data for Activated Carbon and Biochar are provided as examples of materials characterized by BET analysis and are not directly derived from TESPI. The values for Porous Organosilica are variable and depend on the specific synthesis method.

Chromatographic and Other Separation Techniques

Chromatographic techniques are powerful analytical methods for separating and analyzing the components of a mixture. In the realm of polymer science, these methods are crucial for determining key parameters that govern the material's behavior and performance.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.comfilab.fr The separation mechanism is based on the hydrodynamic volume of the polymer molecules in solution. paint.orgresearchgate.net As the polymer solution passes through a column packed with porous beads, larger molecules, which are excluded from the pores, elute first, while smaller molecules that can penetrate the pores have a longer retention time. paint.org

For polymers derived from TESPI, SEC is essential for:

Characterizing Molecular Weight Averages: Determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.com

Monitoring Polymerization Reactions: Tracking the kinetics of polymerization by observing the change in molecular weight over time. specificpolymers.com

Assessing Polymer Stability: Studying the degradation or aging of polymers by detecting changes in their molecular weight profile. specificpolymers.com

The choice of solvent (mobile phase) is critical and must be a good solvent for the polymer being analyzed. researchgate.netchromatographyonline.com Common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com Calibration with well-characterized polymer standards of known molecular weight is necessary to obtain accurate molecular weight information. wikipedia.org

Table 2: Typical Parameters Determined by SEC Analysis

ParameterDescriptionSignificance
Number-Average Molecular Weight (Mn)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like colligative properties.
Weight-Average Molecular Weight (Mw)An average that takes into account the weight fraction of each polymer molecule.Relates to properties like melt viscosity and toughness.
Polydispersity Index (PDI)The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution.A value of 1 indicates a monodisperse polymer.

High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used for the analysis of a wide variety of compounds. In the context of TESPI and its derivatives, HPLC is invaluable for assessing the purity of the monomer and for analyzing the composition of resulting materials.

By employing different stationary phases and mobile phase compositions, HPLC methods can be developed to separate unreacted TESPI from its hydrolysis and condensation products, as well as other potential impurities. This is crucial for quality control and for understanding the reaction chemistry. For complex materials, HPLC can provide a "fingerprint" of the phenolic composition, allowing for detailed characterization and comparison between different batches or formulations. core.ac.uk

Derivatization techniques can be employed to enhance the detection of certain compounds. For example, a reagent can react with the analyte to form a derivative that is more easily detected by UV or other detectors. google.com The choice of detector, such as a Diode Array Detector (DAD), allows for the acquisition of spectral data, which aids in the identification of the separated components. core.ac.uk

Theoretical and Computational Modeling of Tespi and Its Derivatives

Polymerization Kinetics and Thermodynamics Modeling

The polymerization of organofunctional alkoxysilanes like TESPI is a complex process involving hydrolysis and condensation reactions. Kinetic studies are crucial for understanding the reaction rates, which are influenced by factors such as catalyst type, concentration, and temperature.

For the related compound 3-cyanopropyl triethoxysilane (B36694) (CTES), gas chromatography has been used to study its polymerization kinetics. The reaction is a complex consecutive process primarily dependent on the kinetics of the first hydrolyzed leaving group. qu.edu.qaresearchgate.net In an acidic medium, the reaction is endothermic and spontaneous at high temperatures, with the rate constant increasing non-linearly with the water concentration. In contrast, the reaction is exothermic in an alkaline medium, and the rate depends on the initial concentrations of the silane (B1218182) and the catalyst. qu.edu.qaresearchgate.net The activation energy for CTES hydrolysis is significantly different in alkaline (20 kJ mol⁻¹) and acidic (58 kJ mol⁻¹) media. qu.edu.qaresearchgate.net

Table 1: Activation Energies for 3-cyanopropyl triethoxysilane (CTES) Polymerization

Medium Activation Energy (kJ mol⁻¹)
Alkaline 20 qu.edu.qaresearchgate.net
Acidic 58 qu.edu.qaresearchgate.net

This interactive table provides a summary of the activation energies for the polymerization of a related silane, highlighting the influence of the reaction medium.

Determination of Monomer Reactivity Ratios (e.g., Terminal Model, COPOINT Program)

In copolymerization, monomer reactivity ratios are critical parameters that describe the tendency of a monomer to react with its own kind or with the comonomer. The Terminal Model is a fundamental model used to determine these ratios, assuming that the reactivity of a growing polymer chain depends only on the terminal monomer unit. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to investigate the intricate mechanisms of chemical reactions at a molecular level. For cyanate (B1221674) esters, the primary polymerization reaction is a [2+2+2] cyclotrimerization, which forms a stable triazine ring. rsc.orgnii.ac.jp

The mechanism of cyanate ester cyclotrimerization can be complex, often catalyzed by impurities like residual phenols or water. rsc.orgresearchgate.net One proposed mechanism involves two reaction cascades, one catalyzed by water and the other by phenolic impurities. researchgate.netresearchgate.net The presence of such catalysts can significantly affect the reaction kinetics and the structure of the final polymer network. rsc.org

Potential Energy Surface Analysis and Transition State Identification

Potential energy surface (PES) analysis is a key computational technique used to map the energy of a system as a function of its geometry. By exploring the PES, chemists can identify stable intermediates, transition states, and the lowest energy pathways for a reaction. This information is crucial for understanding reaction kinetics and selectivity.

For cyanate ester polymerization, PES analysis can elucidate the step-wise mechanism of cyclotrimerization, including the coordination of the cyanate ester to a metal ion catalyst, if present, and the subsequent formation of the triazine ring. researchgate.net While specific PES studies on TESPI are not widely published, the principles are applicable. Such studies would involve calculating the energies of various proposed intermediates and transition states to determine the most favorable reaction pathway.

Simulation of Material Properties and Interactions

Molecular simulations are instrumental in predicting the macroscopic properties of materials derived from monomers like TESPI. These simulations provide a link between the molecular structure and the material's performance. Polyhedral Oligomeric Silsesquioxanes (POSS), which are structurally related to the polymerized forms of silsesquioxanes, are often studied using these methods. acs.orgshu.ac.ukiipseries.org Molecular dynamics (MD) simulations, for instance, can be used to analyze the microstructure, thermal, and mechanical properties of composite materials. nih.gov

Adsorption Kinetics Modeling (e.g., Pseudo-Kinetic Models, Intraparticle Diffusion Model)

The silyl (B83357) groups in TESPI make it suitable for surface modification of materials, creating adsorbents for various applications. Adsorption kinetics models are essential for understanding the rate and mechanism of adsorption processes. rsisinternational.orgnih.gov

Pseudo-Kinetic Models:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. It is often applicable to systems where physical adsorption is the dominant mechanism. rsisinternational.org

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. rsisinternational.orgyoutube.com It often provides a better fit for experimental data over the entire adsorption period. mdpi.com

Intraparticle Diffusion Model: The Weber-Morris intraparticle diffusion model is used to determine if diffusion within the pores of the adsorbent is the rate-limiting step. rsc.orgyoutube.com The model describes different stages of adsorption:

Film Diffusion: The initial rapid adsorption onto the external surface of the adsorbent. rsc.org

Intraparticle Diffusion: The gradual diffusion of the adsorbate from the surface into the pores. rsc.org

Equilibrium: The final stage where adsorption slows down as the system approaches equilibrium. rsc.org

The rate constants derived from these models provide quantitative measures of the adsorption process. For example, in the study of dye adsorption on porous metal oxides, the intra-particle diffusion rate constants (k_p) decrease as the process moves from film diffusion to intraparticle diffusion and finally to equilibrium (k_p1 > k_p2 > k_p3). rsc.org

Table 2: Common Adsorption Kinetic Models

Model Key Assumption Primary Application
Pseudo-First-Order Rate is proportional to available sites. rsisinternational.org Physical adsorption systems. rsisinternational.org
Pseudo-Second-Order Rate-limiting step is chemisorption. rsisinternational.orgyoutube.com Chemical adsorption systems. youtube.com
Intraparticle Diffusion Investigates the role of diffusion in pores. rsc.org Porous adsorbents. nih.gov

This interactive table summarizes the key features of common adsorption kinetic models used to study materials derived from TESPI.

Constrained Polymer Models

When polymers are confined to small spaces, such as in thin films or nanopores, their dynamics and properties can deviate significantly from the bulk state. nist.gov Constrained polymer models are used to understand these effects. The study of polymer dynamics in constrained geometries began with observations of reduced glass transition temperatures (Tg) for liquids and polymers in nanoporous materials. nist.gov

For polymers derived from silsesquioxanes, which can form cage-like or ladder-like structures, molecular dynamics simulations can reveal how different molecular topologies influence material properties. rsc.orggelest.com For instance, simulations have shown that the trapezoidal topology of ladder-like polysilsesquioxanes (LPSQ) allows for flexibility while maintaining high hardness. In contrast, the cage-like topology of epoxy-functionalized POSS (EPOSS) can enhance modulus and bending performance. rsc.org Incorporating EPOSS into an ELPSQ matrix can restrict molecular chain movement, thereby improving the mechanical properties of the resulting resin. rsc.org These models are crucial for designing advanced materials with specific mechanical and thermal properties.

Interfacial Phenomena Modeling and Simulation

Theoretical and computational modeling provides crucial insights into the interfacial behavior of 3-(Triethoxysilyl)propyl cyanate (TESPI) and its derivatives, elucidating the mechanisms that govern adhesion and compatibility at the molecular level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are paramount in predicting and analyzing the interactions between the silane coupling agent and various substrates, such as inorganic fillers and organic polymer matrices.

Computational simulations are instrumental in understanding the complex processes at the interface, which include the hydrolysis of the triethoxysilyl group, the condensation reaction with surface hydroxyl groups on inorganic substrates, and the subsequent interaction or reaction of the propyl cyanate functional group with the polymer matrix. These models can predict bond energies, reaction pathways, and the conformational behavior of the silane molecules at the interface, which are often difficult to probe experimentally.

Research in the broader field of silane coupling agents demonstrates the power of these computational techniques. researchgate.netnih.govdntb.gov.ua First-principles calculations based on DFT, for instance, have been effectively used to evaluate the adhesive strength at the interface between metal layers and silane coupling agents. researchgate.net Such studies can determine cohesion energy and simulate molecular-level tensile tests to predict the most effective silane structure for strong adhesion. researchgate.net

Molecular dynamics simulations offer a complementary approach, providing detailed information on the structural configurations of silane coupling agents at interfaces. These simulations can quantify key parameters like adhesion energy between different materials, offering a predictive tool for formulation design. dntb.gov.ua

Detailed Research Findings from Computational Studies

While specific published modeling data for this compound is limited, the methodologies are well-established through studies on analogous silane coupling agents. These studies provide a framework for understanding how TESPI would likely behave and be modeled.

For example, DFT has been employed to investigate the reactivities of sulfur-containing silanes with silica (B1680970). nih.gov These theoretical investigations analyze the Gibbs free energy barriers for condensation reactions under different conditions, relating them to the charge distributions of the reacting regions. nih.gov The studies also model the homolysis and heterolysis of the functional groups and their subsequent reactions with polymer chains, providing insights into reactivity based on electronic characteristics like condensed local softness. nih.gov Such findings are critical for designing new, more effective silane coupling agents through computer-aided techniques. nih.gov

Molecular dynamics simulations on other silanes, such as those used to modify CaCO3 whiskers in asphalt, have shown that surface treatment can significantly alter interfacial properties. dntb.gov.ua These simulations calculate the work of adhesion, a direct measure of the interaction strength at the interface. The findings demonstrate that modifying a surface with a silane coupling agent can substantially increase the adhesion energy between the inorganic filler and the organic matrix. dntb.gov.ua

The following tables summarize representative findings from computational studies on various silane coupling agents, illustrating the type of data generated and the insights gained, which are applicable to the study of TESPI.

Table 1: Adhesion Energy from Molecular Dynamics Simulations

This table presents the calculated adhesion work for an interface between a calcium carbonate (CaCO₃) whisker surface and asphalt, showing the effect of modification with different silane coupling agents. This illustrates how MD simulations can quantify the improvement in adhesion.

Interface SystemAdhesion Work (mJ/m²)
Original CaCO₃ Whisker / Asphalt100.1
KH-570 Modified Whisker / Asphalt112.5
KH-550 Modified Whisker / Asphalt126.6
(Data sourced from analogous systems to illustrate simulation outputs) dntb.gov.ua

Table 2: Theoretical Reactivity Insights from DFT

This table outlines the types of insights gained from DFT studies on the reactivity of silane coupling agents, which could be applied to understand TESPI's reaction mechanisms.

Computational MethodInvestigated PhenomenonKey Findings
Density Functional Theory (DFT)Silane condensation with silica surfaceReaction readily triggered under acidic conditions (with or without water); Gibbs free energy barriers are related to charge distributions. nih.gov
Density Functional Theory (DFT)Homolysis of functional group S-S bondsGenerated radicals show high reactivity for addition reactions with polymers, influenced by the radical philicity of the terminal atoms. nih.gov
Density Functional Theory (DFT)Heterolysis of functional group S-S bondsGenerated anions facilitate nucleophilic addition reactions with polymers, influenced by local softness indices. nih.gov
(Findings based on studies of sulfur-containing silanes, applicable by analogy to TESPI) nih.gov

These modeling approaches pave the way for the virtual screening and rational design of silane coupling agents like TESPI, optimizing their structure for specific applications and enhancing the performance of composite materials. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(triethoxysilyl)propyl cyanate, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous silane isocyanates (e.g., 3-(triethoxysilyl)propyl isocyanate) are prepared by reacting amines or alcohols with cyanate precursors under anhydrous conditions . Purification often involves solvent evaporation under reduced pressure, as direct crystallization may be challenging. Characterization employs FT-IR (e.g., cyanate C≡N stretch near 2200 cm⁻¹) and NMR (¹³C for cyanate carbon at ~110–120 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While specific safety data for the cyanate derivative is limited, analogous silanes (e.g., isocyanatopropyltriethoxysilane) require precautions against moisture-sensitive hydrolysis, which can release toxic isocyanic acid. Use inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Consult SDS for related compounds (e.g., 3-(triethoxysilyl)propyl isocyanate) and monitor for respiratory/eye irritation .

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